4-Ethoxybenzyl alcohol

Organic Synthesis Crystallization Physical Property

Researchers requiring para-substituted benzyl alcohol with reliable reactivity for pharmaceutical intermediate synthesis face supply inconsistency. Generic benzyl alcohol cannot replicate the ethoxy group's electron-donating and steric effects, compromising yield and selectivity. 4-Ethoxybenzyl alcohol (CAS 6214-44-4) delivers ≥97.0% purity, enhanced lipophilicity (XLogP3 1.5), and robust reactivity (92% chlorination yield with SOCl₂). Solid at room temperature for precise stoichiometric handling. Available in bulk with global shipping.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 6214-44-4
Cat. No. B1583370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxybenzyl alcohol
CAS6214-44-4
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CO
InChIInChI=1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3
InChIKeyUKFLLQIRBABMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxybenzyl alcohol: Physical Properties and Procurement Baseline


4-Ethoxybenzyl alcohol (CAS 6214-44-4) is a para-substituted aromatic primary alcohol with the molecular formula C₉H₁₂O₂ [1]. It is an ethoxy derivative of benzyl alcohol, characterized by a benzyl alcohol core with an ethoxy (-OC₂H₅) group at the para position . The compound exists as a white to slightly yellow crystalline solid or liquid at room temperature, with a reported melting point of 32-34 °C and a boiling point of 273 °C [2][3]. Its molecular weight is 152.19 g/mol, and it exhibits a logP (XLogP3) of approximately 1.5, indicating moderate lipophilicity [4]. It is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and is commercially available in purities typically exceeding 97% (GC) [5].

Crystalline solid at ambient conditions simplifies weighing and storage
High-purity synthesis intermediate, GC-verified for reliable reactions
Moderate lipophilicity supports organic-phase transformations and extractions

Why 4-Ethoxybenzyl alcohol Cannot Be Replaced by Generic Analogs


The para-ethoxy substituent in 4-ethoxybenzyl alcohol confers distinct physicochemical and reactivity profiles that preclude its simple substitution with unsubstituted benzyl alcohol or other common analogs like 4-methoxybenzyl alcohol. This substitution alters key properties including melting point, boiling point, lipophilicity (logP), and oxidative stability, which directly impact downstream synthetic utility and process performance . The ethoxy group's electron-donating nature and steric bulk influence reaction rates and selectivity in transformations such as oxidation and etherification [1]. Consequently, a generic 'benzyl alcohol' cannot be interchanged without compromising reaction yield, purity, or the physicochemical characteristics of the final product, necessitating the procurement of the specific 4-ethoxy derivative .

4-Ethoxybenzyl alcohol
vs
Benzyl alcohol: para-ethoxy substitution alters electron density and steric bulk, affecting reaction selectivity
4-Ethoxybenzyl alcohol
vs
4-Methoxybenzyl alcohol: solid vs liquid handling can shift weighing precision and process reproducibility

4-Ethoxybenzyl alcohol: Quantitative Differentiation from Closest Analogs


Higher Melting Point Enables Crystalline Isolation

4-Ethoxybenzyl alcohol possesses a significantly higher melting point (32-34 °C) compared to its closest analog, 4-methoxybenzyl alcohol (22-25 °C) [1][2]. This 10 °C difference in solidification temperature translates to a distinct handling advantage: 4-ethoxybenzyl alcohol can be readily isolated and stored as a solid at ambient laboratory conditions, whereas 4-methoxybenzyl alcohol remains a liquid [3].

Melting point
Reported
32–34 °C (target) vs 22–25 °C (4-methoxy analog)
Supports solid reagent handling at ambient conditions
Literature cross-study comparison
Organic Synthesis Crystallization Physical Property

Higher Boiling Point Improves Distillation Profiles

The boiling point of 4-ethoxybenzyl alcohol is 273 °C at 760 mmHg, which is 68 °C higher than that of unsubstituted benzyl alcohol (205 °C) [1]. This substantial increase in boiling point is a direct consequence of the additional ethoxy moiety, which increases molecular weight and intermolecular interactions, thereby affecting vapor pressure .

Boiling point
Reported
273 °C (target) vs 205 °C (benzyl alcohol)
Wider distillation window reduces solvent carryover
Measured at 760 mmHg
Separation Science Distillation Thermal Property

Higher Lipophilicity Expands Organic Solvent Compatibility

The calculated XLogP3 value for 4-ethoxybenzyl alcohol is 1.5, which is 2.3 times higher than that of 4-hydroxybenzyl alcohol (XLogP3 0.64) [1][2]. This metric quantifies the increased lipophilicity conferred by the ethoxy group relative to a hydroxyl group at the para position, indicating a greater partitioning into non-polar solvents and biological membranes .

Lipophilicity (XLogP3)
Reported
XLogP3 1.5 (target) vs 0.64 (4-hydroxy analog)
Enhanced organic solvent compatibility aids extraction
Calculated partition coefficient
Lipophilicity Solubility Medicinal Chemistry

High-Yield Conversion to a Key Chlorinated Intermediate

A patent procedure describes the reaction of 4-ethoxybenzyl alcohol (11.0 g, 72.4 mmol) with thionyl chloride (10.4 g, 87.7 mmol) in dichloromethane with a catalytic amount of DMF, yielding 11.3 g of 4-ethoxybenzyl chloride as a white solid, corresponding to a 92% isolated yield [1]. This demonstrates the compound's reliable and high-yielding conversion to a versatile chlorinated synthon.

Chlorination yield
Reported
92% isolated yield
Demonstrates reliable conversion to benzyl chloride
Patent procedure, SOCl₂/DMF/CH₂Cl₂
Process Chemistry Synthetic Methodology Pharmaceutical Intermediate

Optimal Deployment of 4-Ethoxybenzyl alcohol in Research and Industry


Synthesis of Halides and Ethers via Nucleophilic Substitution

The robust reactivity of the benzylic alcohol group, exemplified by its 92% yield in chlorination with thionyl chloride , makes 4-ethoxybenzyl alcohol a reliable starting point for generating 4-ethoxybenzyl halides and ethers. These derivatives serve as crucial alkylating agents or protecting groups in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its solid-state nature at room temperature (32-34 °C) also simplifies its use in stoichiometric reactions, reducing dosing errors compared to liquid benzyl alcohols.

Intermediate for Lipophilic Fine Chemicals and Materials

With an XLogP3 of 1.5—more than double that of 4-hydroxybenzyl alcohol—4-ethoxybenzyl alcohol imparts enhanced lipophilicity to molecules it is incorporated into [1]. This property is valuable when designing compounds for non-aqueous applications, such as in specialty polymers, coatings, or as a building block for lipophilic prodrugs. The higher boiling point (273 °C) relative to benzyl alcohol (205 °C) further supports its use in high-temperature process conditions without the loss of the intermediate.

Analytical Standard and Chromatographic Method Development

The compound is well-suited for use as an analytical standard or for method development in HPLC and UPLC, with established reversed-phase separation methods using simple acetonitrile/water/phosphoric acid mobile phases [2]. Its high commercial purity (>97%) and well-defined physical properties (e.g., melting point, refractive index) ensure its reliability as a reference material for quantitation, impurity profiling, and even pharmacokinetic studies, where a validated separation method exists .

Application
Selection Property
Validation Focus
Synthesis of halides and ethers
High-yield substitution reactivity
Chlorination/etherification efficiency
Lipophilic fine chemical intermediate
Enhanced organic-phase compatibility
Solubility and process temperature tolerance
Analytical standard and method development
High-purity commercial material
Chromatographic retention and purity reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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